molecular formula C9H16N2O2 B12507763 2,2,5,5-Tetramethyl-3-carbamido-3-pyrroline-1-oxyl CAS No. 65594-24-3

2,2,5,5-Tetramethyl-3-carbamido-3-pyrroline-1-oxyl

Cat. No.: B12507763
CAS No.: 65594-24-3
M. Wt: 184.24 g/mol
InChI Key: GMXOTWPDUBXCMS-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethyl-3-carbamido-3-pyrroline-1-oxyl is a nitroxide radical compound with the empirical formula C9H15N2O2 and a molecular weight of 183.23 g/mol . . This compound is notable for its stability and unique properties, making it useful in various scientific applications.

Preparation Methods

The synthesis of 2,2,5,5-Tetramethyl-3-carbamido-3-pyrroline-1-oxyl typically involves the reaction of 2,2,5,5-tetramethyl-3-pyrroline-1-oxyl with a carbamoylating agent . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,2,5,5-Tetramethyl-3-carbamido-3-pyrroline-1-oxyl undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetramethyl-3-carbamido-3-pyrroline-1-oxyl involves its role as a stable free radical. It interacts with molecular targets through redox reactions, influencing various biochemical pathways. The compound’s nitroxide radical can participate in electron transfer processes, making it useful in studying oxidative stress and related phenomena .

Comparison with Similar Compounds

2,2,5,5-Tetramethyl-3-carbamido-3-pyrroline-1-oxyl is unique due to its stability and specific functional groups. Similar compounds include:

These compounds share similar properties but differ in their specific applications and reactivity.

Properties

IUPAC Name

1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-8(2)5-6(7(10)12)9(3,4)11(8)13/h5,13H,1-4H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXOTWPDUBXCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(C(N1O)(C)C)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70275748
Record name 1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3229-73-0, 65594-24-3
Record name NSC152271
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152271
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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